molecular formula C4H12O4P2Zn B8016635 zinc;dimethylphosphinate

zinc;dimethylphosphinate

Cat. No.: B8016635
M. Wt: 251.5 g/mol
InChI Key: MXMCTPBQIJWVBA-UHFFFAOYSA-L
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Description

Zinc dimethylphosphinate, a coordination complex comprising zinc ions and dimethylphosphinate ligands (chemical formula: Zn[(CH₃)₂PO₂]₂), is a compound of interest in materials science and industrial chemistry. These complexes typically exhibit tetrahedral or octahedral configurations, depending on the ligand structure and synthesis conditions. Zinc dimethylphosphinate is hypothesized to share applications in flame retardancy and polymer stabilization, akin to related zinc-phosphorus systems .

Properties

IUPAC Name

zinc;dimethylphosphinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H7O2P.Zn/c2*1-5(2,3)4;/h2*1-2H3,(H,3,4);/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMCTPBQIJWVBA-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)[O-].CP(=O)(C)[O-].[Zn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12O4P2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc(2+) ion didimethylphosphinate typically involves the reaction of zinc salts with dimethylphosphinic acid. One common method is to dissolve zinc oxide or zinc carbonate in dimethylphosphinic acid under controlled conditions. The reaction is usually carried out at room temperature, and the product is obtained by evaporating the solvent and recrystallizing the compound from an appropriate solvent .

Industrial Production Methods

In industrial settings, zinc(2+) ion didimethylphosphinate is produced on a larger scale using similar methods but with optimized reaction conditions to ensure high yield and purity. The process involves the careful control of temperature, pH, and concentration of reactants to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Zinc(2+) ion didimethylphosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include zinc oxide, elemental zinc, and substituted zinc complexes, depending on the reaction conditions and reagents used .

Scientific Research Applications

Flame Retardancy

Overview:
Zinc dimethylphosphinate is primarily recognized for its flame-retardant properties. It is widely used in the polymer industry to enhance the thermal stability and fire resistance of materials.

Mechanism of Action:
The flame retardant effect of Zn-DMP is attributed to its ability to promote char formation and inhibit the release of flammable gases during combustion. When exposed to high temperatures, Zn-DMP decomposes to form a protective char layer, which acts as a barrier against flames and heat .

Case Studies:

  • Polyamide Composites: A study investigated the combined effects of Zn-DMP and melamine polyphosphate on glass fiber-reinforced polyamide 66. The results indicated that the mixture significantly improved flame retardancy, achieving V-0 classification in UL-94 tests, which denotes superior fire resistance .
  • Polyketone Engineering Plastics: Research demonstrated that incorporating Zn-DMP into aliphatic polyketone (POK) enhanced its flame retardancy. The study highlighted that increasing the viscosity of POK improved the dispersion of Zn-DMP, leading to superior fire resistance properties .

Applications in Organic Synthesis

Catalytic Properties:
Zn-DMP serves as a catalyst in various organic synthesis reactions. Its ability to facilitate hydrogenation and esterification reactions makes it valuable in chemical manufacturing processes.

Research Findings:

  • Hydrogenation Reactions: Zn-DMP has been shown to effectively catalyze hydrogenation reactions, contributing to the synthesis of various organic compounds. The efficiency of Zn-DMP as a catalyst was evaluated through comparative studies with other catalysts, demonstrating its effectiveness in promoting desired reactions under mild conditions.

Medical Applications

Drug Development:
Research is ongoing to explore the potential use of Zn-DMP in drug delivery systems. Its compatibility with biological systems and ability to enhance the solubility of certain drugs make it a candidate for further investigation in pharmaceutical applications.

Mechanism of Action

The mechanism of action of zinc(2+) ion didimethylphosphinate involves its interaction with various molecular targets and pathways. Zinc ions play a crucial role in many biological processes, including enzyme catalysis, protein synthesis, and cellular signaling. The dimethylphosphinate group can modulate the reactivity and stability of the zinc ion, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Zinc Phosphate (Zn₃(PO₄)₂)

Chemical Structure : Composed of zinc cations and orthophosphate anions.
Synthesis : Produced via reaction of zinc oxide with phosphoric acid .
Applications :

  • Corrosion inhibitor in coatings and primers.
  • Dental cement and bioceramics .
    Key Differences :
  • Unlike zinc dimethylphosphinate, zinc phosphate lacks organic ligands, resulting in lower solubility in organic solvents and higher thermal stability (>900°C decomposition) .

Zinc Diisobutyl Dithiophosphate (Zn[(C₄H₉O)₂PS₂]₂)

Chemical Structure : Zinc coordinated to dithiophosphate ligands with isobutyl groups.
Synthesis : Formed by reacting zinc oxide with diisobutyl dithiophosphoric acid .
Applications :

  • Anti-wear additive in lubricants.
  • Antioxidant in industrial oils .
    Key Differences :
  • The sulfur-containing ligands enhance extreme-pressure performance, unlike the oxygen-dominated dimethylphosphinate system. Thermal stability is moderate (~250°C decomposition) .

Zinc Dimethyl(phthalimidomethyl)phosphine Oxide (DPPO) Complexes

Chemical Structure: Zinc complexes with DPPO ligands, featuring phthalimide and methyl substituents . Synthesis: Prepared by reacting zinc salts (e.g., ZnCl₂, ZnBr₂) with DPPO in ethanol under ambient conditions . Applications:

  • Flame-retardant additives in polymers.
  • Enhanced char formation during combustion .
    Key Differences :
  • The bulky phthalimide group in DPPO reduces solubility compared to dimethylphosphinate, but improves flame-retardant efficiency via synergistic mechanisms .

Zinc Bis(dihydrogen phosphate) (Zn(H₂PO₄)₂)

Chemical Structure : Zinc coordinated to dihydrogen phosphate anions.
Synthesis : Formed by reacting zinc oxide with excess phosphoric acid .
Applications :

  • Intermediate in fertilizer production.
  • Laboratory reagent for phosphate buffer systems .
    Key Differences :
  • Acidic nature due to H₂PO₄⁻ ligands, unlike the neutral dimethylphosphinate. Highly hygroscopic and water-soluble .

Comparative Data Table

Compound Chemical Formula Key Applications Thermal Stability Solubility in Water
Zinc Dimethylphosphinate Zn[(CH₃)₂PO₂]₂ Polymer additives, flame retardants (hypothesized) ~300°C (estimated) Low (organic solvents)
Zinc Phosphate Zn₃(PO₄)₂ Corrosion inhibition, bioceramics >900°C Insoluble
Zinc Diisobutyl Dithiophosphate Zn[(C₄H₉O)₂PS₂]₂ Lubricant additives ~250°C Insoluble
Zinc DPPO Complexes Zn(DPPO)X₂ (X = Cl, Br) Flame retardants ~350°C Low (ethanol)
Zinc Bis(dihydrogen phosphate) Zn(H₂PO₄)₂ Fertilizers, buffers Decomposes <200°C High

Research Findings and Trends

  • Flame Retardancy : Zinc DPPO complexes outperform traditional zinc phosphate in polymer matrices due to gas-phase radical quenching and char formation .
  • Lubricant Performance : Zinc diisobutyl dithiophosphate’s sulfur-phosphorus synergy provides superior anti-wear properties compared to oxygen-based phosphinates .
  • Biomedical Applications : Zinc phosphate’s biocompatibility contrasts with the organic ligand systems of dimethylphosphinate, limiting the latter’s use in medical contexts .

Biological Activity

Zinc dimethylphosphinate (Zn-DMP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of flame retardancy and its effects on various biological systems. This article reviews the biological activity of Zn-DMP, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

Zinc dimethylphosphinate is an organophosphorus compound characterized by the presence of zinc and a dimethylphosphinate group. Its chemical formula is C2H6O4PZn\text{C}_2\text{H}_6\text{O}_4\text{P}\text{Zn}. The compound is known for its flame-retardant properties, making it a subject of interest in materials science.

Mechanisms of Biological Activity

The biological activity of Zn-DMP can be attributed to several mechanisms:

1. Flame Retardancy Evaluation

A study evaluated the effectiveness of Zn-DMP in enhancing the flame retardancy of epoxy resins. Results indicated that incorporating Zn-DMP significantly improved the material's resistance to burning, achieving higher UL-94 ratings (a standard for flammability testing) compared to control samples without the additive .

2. Thermal Degradation Studies

Research on the thermal degradation behavior of polymers containing Zn-DMP revealed that the compound effectively lowers peak heat release rates (pHRR) and total heat evolved (THE) during combustion. This was attributed to its ability to form a protective char layer that inhibits further combustion .

3. Cytotoxicity Assessments

Investigations into the cytotoxic effects of Zn-DMP showed varying results depending on concentration and exposure duration. In vitro studies indicated that at high concentrations, Zn-DMP could induce cytotoxicity in certain cell lines, suggesting a need for careful handling and application in consumer products .

Comparative Analysis

To provide a clearer understanding of Zn-DMP's biological activity compared to other similar compounds, the following table summarizes key findings from various studies:

CompoundFlame RetardancyAntioxidant ActivityCytotoxicity Level
Zinc DimethylphosphinateHighModerateModerate to High
Aluminum Diethyl PhosphinateVery HighLowLow
Zinc StannateModerateLowLow

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